molecular formula C8H17NO B6150858 (2-aminocycloheptyl)methanol CAS No. 885953-59-3

(2-aminocycloheptyl)methanol

Cat. No.: B6150858
CAS No.: 885953-59-3
M. Wt: 143.23 g/mol
InChI Key: VMTDISKAQUTKLX-UHFFFAOYSA-N
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Description

(2-Aminocycloheptyl)methanol is an organic compound with the molecular formula C8H17NO It features a cycloheptyl ring substituted with an amino group at the second position and a hydroxymethyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-aminocycloheptyl)methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of 2-aminocycloheptanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes. These processes often use metal catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the precursor compound under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: (2-Aminocycloheptyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form cycloheptylamine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-aminocycloheptanone.

    Reduction: Formation of cycloheptylamine.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(2-Aminocycloheptyl)methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-aminocycloheptyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the compound’s biological activity and its effects on cellular pathways .

Comparison with Similar Compounds

    Cycloheptanol: Similar structure but lacks the amino group.

    Cycloheptylamine: Similar structure but lacks the hydroxyl group.

    2-Aminocycloheptanone: Similar structure but contains a ketone group instead of a hydroxyl group.

Uniqueness: (2-Aminocycloheptyl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the cycloheptyl ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .

Properties

IUPAC Name

(2-aminocycloheptyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-8-5-3-1-2-4-7(8)6-10/h7-8,10H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTDISKAQUTKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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